1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-
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Overview
Description
1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- is a heterocyclic compound featuring a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, known for its significant bioisosteric properties and wide spectrum of biological activities .
Preparation Methods
The synthesis of 1,2,4-oxadiazole, 3,5-bis(3-pyridinyl)- typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole, 3,5-bis(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound’s bioisosteric properties allow it to mimic the behavior of other biologically active molecules, thereby inhibiting or modulating the activity of enzymes and receptors. This interaction can lead to various therapeutic effects, such as antibacterial or anti-inflammatory actions .
Comparison with Similar Compounds
1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: Another isomer with different nitrogen atom positions, leading to distinct chemical and biological properties.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high thermal stability.
1,3,4-Oxadiazole: Widely studied for its pharmaceutical applications, including anticancer and antiviral activities. The uniqueness of 1,2,4-oxadiazole, 3,5-bis(3-pyridinyl)- lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H8N4O |
---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
3,5-dipyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H8N4O/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10/h1-8H |
InChI Key |
HUMIHJABBRXLCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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